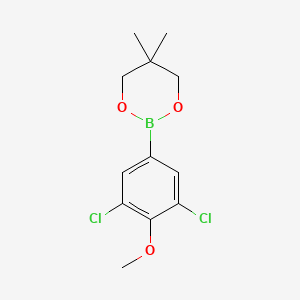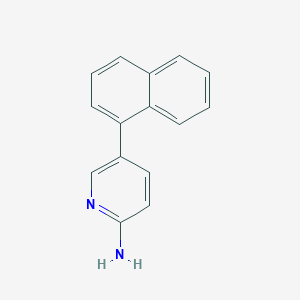
2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a dioxaborinane ring, which is a six-membered ring containing two oxygen atoms and one boron atom The phenyl ring is substituted with a benzyloxy group at the 4-position and a chlorine atom at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:
Formation of the Benzyloxy-Substituted Phenyl Ring: The starting material, 4-benzyloxy-3-chlorophenol, can be synthesized by reacting 4-hydroxy-3-chlorophenol with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Dioxaborinane Ring: The benzyloxy-substituted phenyl ring is then reacted with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to form the dioxaborinane ring. The reaction is typically carried out in the presence of a base like potassium phosphate and a ligand such as triphenylphosphine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boron-containing ring to other boron derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Various boron-containing derivatives.
Substitution: Substituted phenyl derivatives with different functional groups replacing the chlorine atom.
科学研究应用
2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of carbon-boron bonds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of boron-containing polymers and materials with unique properties.
Catalysis: The compound can act as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism by which 2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects depends on its application:
In Organic Synthesis: The boron atom in the dioxaborinane ring can form stable complexes with various substrates, facilitating reactions such as cross-coupling and addition reactions.
In Medicinal Chemistry: The compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
2-(4-Methoxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(4-Benzyloxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Lacks the chlorine substitution on the phenyl ring.
2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Fluorine substitution instead of chlorine.
Uniqueness
2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the combination of the benzyloxy and chlorine substituents on the phenyl ring, which can influence its reactivity and interactions in both chemical and biological contexts. This unique substitution pattern can lead to distinct properties and applications compared to similar compounds.
属性
IUPAC Name |
2-(3-chloro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClO3/c1-18(2)12-22-19(23-13-18)15-8-9-17(16(20)10-15)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWMHCCRHULIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














